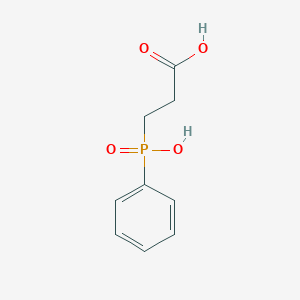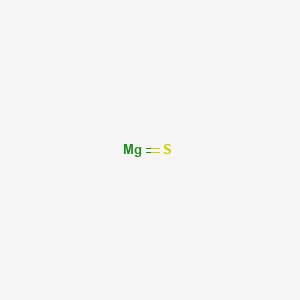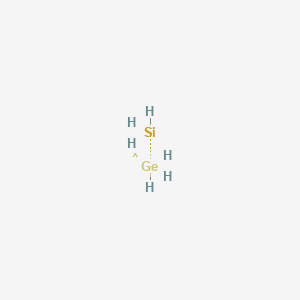
Silylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silylgermane is a chemical compound that contains both silicon and germanium atoms. It is a colorless gas that is used in various scientific research applications. Silylgermane is synthesized using different methods, and its mechanism of action is not fully understood.
Mecanismo De Acción
The mechanism of action of silylgermane is not fully understood. It is believed that it reacts with other compounds in the presence of a catalyst to form germanium-containing materials. Silylgermane is also believed to have a role in the production of semiconductors and solar cells.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of silylgermane. However, it is known to be toxic and flammable. It can cause respiratory irritation, skin irritation, and eye irritation. It is important to handle silylgermane with care and to use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silylgermane has advantages and limitations for lab experiments. It is a useful precursor for the synthesis of germanium-containing materials, and it is relatively easy to handle. However, it is toxic and flammable, which requires careful handling. Additionally, silylgermane is expensive, which limits its use in some lab experiments.
Direcciones Futuras
There are many future directions for the study of silylgermane. One direction is the study of its mechanism of action and its role in the production of semiconductors and solar cells. Another direction is the development of safer and more efficient synthesis methods for silylgermane. Additionally, the study of the biochemical and physiological effects of silylgermane is needed to ensure safe handling and use in scientific research applications.
Conclusion:
In conclusion, silylgermane is a useful compound in scientific research applications. It is synthesized using different methods, and its mechanism of action is not fully understood. Silylgermane has advantages and limitations for lab experiments, and it is important to handle it with care due to its toxicity and flammability. There are many future directions for the study of silylgermane, including the study of its mechanism of action and its role in the production of semiconductors and solar cells.
Métodos De Síntesis
Silylgermane is synthesized using different methods. One of the most common methods is the reaction of germane and chlorosilane in the presence of a catalyst. Another method is the reaction of silicon tetrachloride and germane in the presence of a reducing agent. The synthesis of silylgermane requires careful handling due to its flammability and toxicity.
Aplicaciones Científicas De Investigación
Silylgermane is used in various scientific research applications. It is used as a precursor for the synthesis of germanium-containing materials, such as germanium nanowires and germanium quantum dots. It is also used in the production of semiconductors and solar cells. Silylgermane is also used in the study of the properties of silicon and germanium compounds.
Propiedades
Número CAS |
13768-63-3 |
|---|---|
Nombre del producto |
Silylgermane |
Fórmula molecular |
GeH6Si |
Peso molecular |
106.76 g/mol |
InChI |
InChI=1S/GeH3.H3Si/h2*1H3 |
Clave InChI |
CBEQHMYZJXLLJO-UHFFFAOYSA-N |
SMILES |
[SiH3].[GeH3] |
SMILES canónico |
[SiH3].[GeH3] |
Pictogramas |
Flammable; Compressed Gas; Corrosive; Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



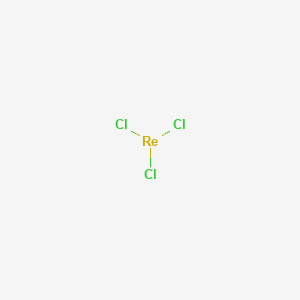
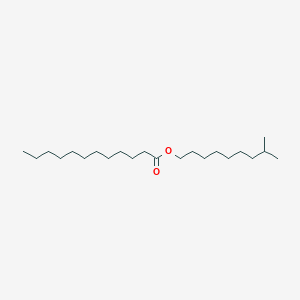
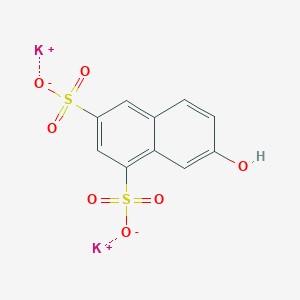
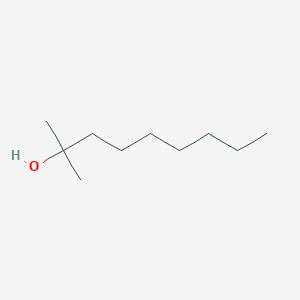
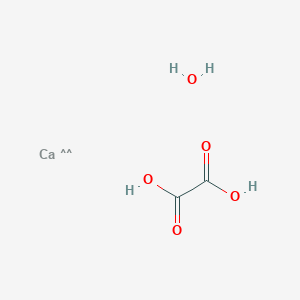

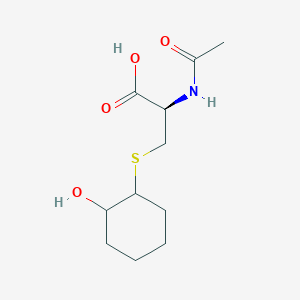
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)

